molecular formula C19H19N3O3S B11365085 2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11365085
M. Wt: 369.4 g/mol
InChI Key: HIUDMMJAFUFSMF-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an ethylphenoxy group and a methoxyphenyl group attached to a thiadiazole ring

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through nucleophilic substitution reactions using ethylphenol and suitable halogenated intermediates.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through similar nucleophilic substitution reactions using methoxyphenol and suitable halogenated intermediates.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in various biological processes, leading to the disruption of metabolic pathways.

    Interaction with Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    2-(4-ethylphenoxy)-N-[3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide: This compound has a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions with biological targets.

    2-(4-ethylphenoxy)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide: This compound has a chloro group instead of a methoxy group, which may alter its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-3-13-4-8-16(9-5-13)25-12-17(23)20-19-21-18(22-26-19)14-6-10-15(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

HIUDMMJAFUFSMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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